![molecular formula C14H14ClNO2S B3008249 乙酸 2-[2-(4-氯苯基)-5-甲基-1,3-噻唑-4-基]酯 CAS No. 130559-77-2](/img/structure/B3008249.png)

乙酸 2-[2-(4-氯苯基)-5-甲基-1,3-噻唑-4-基]酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

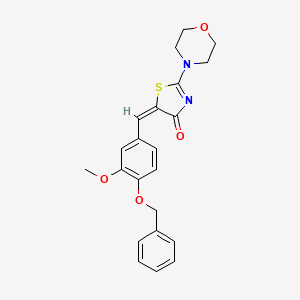

Ethyl 2-[2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetate is a compound that belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds containing a five-membered ring of one sulfur atom, one nitrogen atom, and three carbon atoms. The presence of the 4-chlorophenyl group suggests that this compound may exhibit certain biological activities and could be of interest in the development of pharmaceuticals or agrochemicals.

Synthesis Analysis

The synthesis of related thiazole derivatives often involves multi-step reactions that may include the formation of intermediates such as chalcones, Mannich bases, or other thiazole precursors. For example, a bifunctional derivative of p,p'-dichlorochalcone was synthesized using thioglycolic acid in the presence of ammonium carbonate . Similarly, ethyl [2-(2H-chromene-3yl)-4-oxo-1,3-thiazolidin-3yl]acetates were synthesized in a one-pot reaction involving 2H-3-chromenecarbaldehydes, glycine ethyl ester hydrochloride, and mercaptoacetic acid . These methods could potentially be adapted for the synthesis of Ethyl 2-[2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetate.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often characterized using techniques such as X-ray diffraction, NMR, FT-IR, and FT-Raman spectroscopy. For instance, the crystal structure of a related compound, ethyl-[(2-amino-4-phenyl)-5-thiazolyl)] acetate, was determined by X-ray diffraction, revealing a non-planar molecule stabilized by intra- and intermolecular hydrogen bonds . The molecular structure of another thioamide derivative was also determined by X-ray diffraction, showing the Z-conformation of the thioamide moiety and a high rotational barrier of the C-N bond .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including cyclization, esterification, and the formation of Schiff bases. For example, the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole involved esterification, hydrazinolysis, and diazotization steps . These reactions are indicative of the reactivity of thiazole compounds and could be relevant for the chemical manipulation of Ethyl 2-[2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetate.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as thermal stability and electronic properties, can be studied using techniques like thermal gravimetric analysis (TGA), differential scanning calorimetry (DSC), and density functional theory (DFT) calculations. A novel ethyl 2-(2-(thiazol-4-yl)-1H-benzimidazol-1-yl)acetate was found to be stable above 249.8°C, and its electronic properties were analyzed using DFT calculations . These methods could be applied to Ethyl 2-[2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetate to determine its stability and electronic characteristics.

科学研究应用

噻唑及其衍生物的合成

- 已合成乙酸2-[2-(4-氯苯基)-5-甲基-1,3-噻唑-4-基]酯和相关化合物,以探索其潜在的生物活性。例如,Abdelhamid 和 Afifi (2010) 合成了多种噻唑和吡唑并[1,5-a]嘧啶,包括乙酸 2-[2-(4-氯苯基)-5-甲基-1,3-噻唑-4-基]酯的衍生物,用于潜在的药理应用 (Abdelhamid & Afifi, 2010)。

抗菌和抗真菌研究

- 已合成并测试了乙酸 2-[2-(4-氯苯基)-5-甲基-1,3-噻唑-4-基]酯的各种衍生物的抗菌活性。Patel、Mistry 和 Desai (2009) 报告了 4-氧代-噻唑烷衍生物的合成,该衍生物在抗菌研究中显示出前景 (Patel, Mistry, & Desai, 2009)。

分子对接和酶抑制

- Babar 等人 (2017) 对新型 N-芳基噻唑-2-胺和乙酸 2-[芳基(噻唑-2-基)氨基]酯进行了分子对接和葡萄糖苷酶抑制研究,证明了它们作为酶抑制剂的潜力 (Babar et al., 2017)。

抗癌研究

- 还对乙酸 2-[2-(4-氯苯基)-5-甲基-1,3-噻唑-4-基]酯衍生物进行了抗癌活性的评估。Ravinaik 等人 (2021) 合成了并测试了几种衍生物对不同癌细胞系的疗效 (Ravinaik et al., 2021)。

作用机制

Target of Action

It is known that many bioactive aromatic compounds containing similar structures, such as the indole nucleus, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Compounds with similar structures often interact with their targets by binding to them, which can result in changes in the target’s function . This interaction can lead to a variety of effects, depending on the specific target and the nature of the interaction .

Biochemical Pathways

Compounds with similar structures have been found to affect a variety of pathways, leading to a range of downstream effects . For example, some indole derivatives have been found to have antiviral activity, suggesting that they may interfere with viral replication pathways .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound, which is a key factor in its efficacy as a drug .

Result of Action

Based on the biological activities of similar compounds, it can be inferred that the compound may have a range of effects at the molecular and cellular level .

Action Environment

Factors such as ph, temperature, and the presence of other substances can often affect the action of a compound .

属性

IUPAC Name |

ethyl 2-[2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2S/c1-3-18-13(17)8-12-9(2)19-14(16-12)10-4-6-11(15)7-5-10/h4-7H,3,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOJFJMZETNUFEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(Dimethylamino)methylene]-3-methyl-2-(nitromethylene)-1,3-thiazolan-4-one](/img/structure/B3008167.png)

![N-(1,3-benzodioxol-5-ylmethyl)-N'-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]ethanediamide](/img/structure/B3008176.png)

![N-(2,4-dimethoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B3008178.png)

![5-((2,5-dimethylbenzyl)thio)-6-methyl-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3008179.png)

![4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/no-structure.png)

![1-(4-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl)ethanone](/img/structure/B3008187.png)